(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride
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Overview
Description
(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-methyl-1H-imidazol-5-yl)methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(1-methyl-1H-imidazol-5-yl)methanol+SOCl2→(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride+HCl+SO2
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and improved purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The imidazole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Oxidation and reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used, depending on the desired transformation.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfonic acids: Formed from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. This reactivity is exploited in various synthetic applications to modify and functionalize other molecules.
Comparison with Similar Compounds
Similar Compounds
(1H-imidazol-5-yl)methanesulfonyl chloride: Lacks the methyl group at position 1.
(1-methyl-1H-imidazol-4-yl)methanesulfonyl chloride: The sulfonyl chloride group is attached at position 4 instead of position 5.
(1-methyl-1H-imidazol-5-yl)methanesulfonic acid: The sulfonyl chloride group is hydrolyzed to a sulfonic acid group.
Uniqueness
(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride is unique due to the presence of both the methyl group at position 1 and the sulfonyl chloride group at position 5. This specific substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C5H7ClN2O2S |
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Molecular Weight |
194.64 g/mol |
IUPAC Name |
(3-methylimidazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c1-8-4-7-2-5(8)3-11(6,9)10/h2,4H,3H2,1H3 |
InChI Key |
MDVSWGQSLCMZGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
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